molecular formula C12H18BrNO3S B225556 5-bromo-N-butyl-2-methoxy-N-methylbenzenesulfonamide

5-bromo-N-butyl-2-methoxy-N-methylbenzenesulfonamide

Cat. No. B225556
M. Wt: 336.25 g/mol
InChI Key: IQGBGIZGIKGRLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-butyl-2-methoxy-N-methylbenzenesulfonamide, commonly known as BBS, is a chemical compound that belongs to the sulfonamide family. This compound has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. BBS is a potent inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes.

Mechanism of Action

BBS inhibits carbonic anhydrase by binding to the zinc ion in the active site of the enzyme. This binding prevents the enzyme from catalyzing the conversion of carbon dioxide and water to bicarbonate and protons, which is a crucial step in various physiological processes. Carbonic anhydrase inhibitors have been shown to be effective in the treatment of glaucoma, epilepsy, and other disorders.
Biochemical and Physiological Effects:
BBS has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. BBS has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory disorders. Additionally, BBS has been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

BBS has several advantages for lab experiments. It is a potent inhibitor of carbonic anhydrase, which makes it useful for studying the role of this enzyme in various physiological processes. Additionally, BBS has been shown to have anti-inflammatory and neuroprotective effects, which may make it useful for studying the mechanisms of these processes. However, BBS also has some limitations for lab experiments. It is a relatively complex compound to synthesize, which may limit its availability for research purposes.

Future Directions

There are several future directions for research on BBS. One direction is to study its potential use as an anti-cancer agent. Studies have shown that BBS can inhibit the growth of cancer cells by inducing apoptosis. Further research is needed to determine the mechanism of action of BBS in cancer cells and to identify potential targets for its use in cancer therapy. Another direction is to study the potential use of BBS in the treatment of inflammatory and neurodegenerative disorders. BBS has been shown to have anti-inflammatory and neuroprotective effects, which may make it useful in the treatment of these disorders. Further research is needed to determine the mechanisms of these effects and to identify potential targets for its use in therapy.

Synthesis Methods

The synthesis of BBS involves several steps, starting from the reaction of 2-methoxy-4-nitrobenzenesulfonyl chloride with butylamine to form 2-methoxy-4-nitrobenzenesulfonamide. This intermediate is then reduced with iron powder and hydrochloric acid to produce 2-methoxy-4-aminobenzenesulfonamide. The final step involves the reaction of 2-methoxy-4-aminobenzenesulfonamide with methyl bromide to form BBS.

Scientific Research Applications

BBS has been extensively studied for its potential applications in medicinal chemistry. It has been shown to be a potent inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes. Carbonic anhydrase inhibitors have been used in the treatment of glaucoma, epilepsy, and other disorders. BBS has also been studied for its potential use as an anti-cancer agent. Studies have shown that BBS can inhibit the growth of cancer cells by inducing apoptosis.

properties

Molecular Formula

C12H18BrNO3S

Molecular Weight

336.25 g/mol

IUPAC Name

5-bromo-N-butyl-2-methoxy-N-methylbenzenesulfonamide

InChI

InChI=1S/C12H18BrNO3S/c1-4-5-8-14(2)18(15,16)12-9-10(13)6-7-11(12)17-3/h6-7,9H,4-5,8H2,1-3H3

InChI Key

IQGBGIZGIKGRLG-UHFFFAOYSA-N

SMILES

CCCCN(C)S(=O)(=O)C1=C(C=CC(=C1)Br)OC

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=C(C=CC(=C1)Br)OC

Origin of Product

United States

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